5-[5-(3-hydroxy-4-methoxyphenyl)-1-propanoylpyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
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Overview
Description
6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is a complex organic compound with a unique structure that combines multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves multiple steps, starting from readily available precursors. The key steps include the formation of the pyrazole ring, the introduction of the hydroxy and methoxy groups, and the final assembly of the tetrahydropyrimidine-dione structure. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters would be essential to achieve consistent quality and efficiency. The purification of the final product might involve techniques such as crystallization, chromatography, or distillation.
Chemical Reactions Analysis
Types of Reactions
6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE can undergo various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like sodium borohydride or lithium aluminum hydride, and nucleophiles like halides or amines. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy groups would yield ketones or aldehydes, while reduction of the carbonyl groups would produce alcohols.
Scientific Research Applications
6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its unique structure allows it to interact with various biological targets, making it useful in biochemical studies.
Medicine: It has potential therapeutic applications due to its ability to modulate biological pathways.
Industry: It can be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE involves its interaction with specific molecular targets. The hydroxy and methoxy groups allow it to form hydrogen bonds and other interactions with proteins and enzymes, modulating their activity. The pyrazole and tetrahydropyrimidine-dione rings provide structural stability and specificity in binding to these targets.
Comparison with Similar Compounds
Similar Compounds
Curcumin: (E,E)-1,7-bis(4-Hydroxy-3-methoxyphenyl)-1,6-heptadiene-3,5-dione.
Ferulic Acid: (E)-3-(4-Hydroxy-3-methoxyphenyl)acrylic acid.
Esculetin: 6,7-Dihydroxycoumarin.
Uniqueness
6-HYDROXY-5-[5-(3-HYDROXY-4-METHOXYPHENYL)-1-PROPANOYL-4,5-DIHYDRO-1H-PYRAZOL-3-YL]-1,3-DIMETHYL-1,2,3,4-TETRAHYDROPYRIMIDINE-2,4-DIONE is unique due to its combination of functional groups and ring structures, which confer specific chemical and biological properties. Unlike curcumin or ferulic acid, it contains a pyrazole ring, which adds to its versatility in chemical reactions and biological interactions.
Properties
Molecular Formula |
C19H22N4O6 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
6-hydroxy-5-[3-(3-hydroxy-4-methoxyphenyl)-2-propanoyl-3,4-dihydropyrazol-5-yl]-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C19H22N4O6/c1-5-15(25)23-12(10-6-7-14(29-4)13(24)8-10)9-11(20-23)16-17(26)21(2)19(28)22(3)18(16)27/h6-8,12,24,26H,5,9H2,1-4H3 |
InChI Key |
VHOFOHGEUWVMHE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(=N1)C2=C(N(C(=O)N(C2=O)C)C)O)C3=CC(=C(C=C3)OC)O |
Origin of Product |
United States |
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